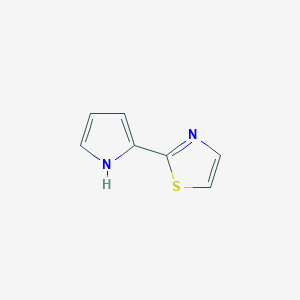

2-(1H-pyrrol-2-yl)thiazole

Description

Contextual Significance of Pyrrole and Thiazole Heterocycles in Synthetic Chemistry

Pyrrole and thiazole are five-membered aromatic heterocyclic compounds that are fundamental building blocks in synthetic and medicinal chemistry. mdpi.comglobalresearchonline.net Their structural motifs are present in a vast number of natural products and synthetically developed therapeutic agents. rsc.orgnih.gov

The pyrrole ring, a nitrogen-containing heterocycle, is a core component of many biologically crucial molecules, including haemin in blood and chlorophyll in plants. actapharmsci.com Derivatives of pyrrole isolated from natural sources, such as marine organisms and microbes, have demonstrated a wide array of biological activities, including antibiotic, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net In drug design, the pyrrole scaffold is recognized for its ability to engage in hydrogen bonding and its versatile reactivity, making it a valuable pharmacophore. mdpi.comresearchgate.net

Similarly, the thiazole ring, which contains both a sulfur and a nitrogen atom, is a privileged scaffold in medicinal chemistry. mdpi.comglobalresearchonline.net This structural unit is found in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. mdpi.comnih.govnih.gov The thiazole ring can act as a bioisosteric replacement for other aromatic rings and its physicochemical properties can be finely tuned through substitution, which is a key strategy in lead optimization for drug discovery. globalresearchonline.net The combination of these two important heterocycles into a single molecular framework, as seen in pyrrolylthiazoles, offers a platform for developing novel compounds with potentially enhanced or unique biological activities. globalresearchonline.netnih.gov

Historical Development and Evolution of Pyrrolylthiazole Research

Research into molecules combining pyrrole and thiazole rings has been a subject of investigation for several decades, driven by the significant biological activities associated with each individual heterocycle. Early studies, such as those in the late 1990s, focused on the fundamental synthesis of pyrrolylphenylthiazole derivatives and initial screenings for antimicrobial properties. actapharmsci.com For instance, a 1997 study detailed the synthesis of 2-substituted 4-[4-(pyrrol-1-yl)phenyl]thiazole derivatives by reacting 1,4-dicarbonyl compounds with 2-substituted 4-(4-aminophenyl)thiazoles. actapharmsci.com

The evolution of this research field has seen a progression from broad antimicrobial screening to the design and synthesis of highly specific and potent molecular agents. Modern research employs more sophisticated synthetic strategies, including multicomponent reactions, to create complex libraries of pyrrolylthiazole derivatives. rsc.orgbas.bg A significant shift has been observed towards targeting specific biological pathways and enzymes. For example, recent research efforts have focused on developing pyrrolylthiazole-based compounds as inhibitors of specific enzymes like DNA gyrase, which is crucial for bacterial survival, and phosphodiesterases, which are involved in various cellular signaling pathways. uni-lj.sinih.gov This evolution reflects a deeper understanding of molecular biology and a more rational approach to drug design, where the pyrrolylthiazole scaffold is used as a template for creating targeted therapeutics. nih.govuni-lj.si

Scope and Research Objectives for 2-(1H-Pyrrol-2-yl)thiazole

The primary research objectives for this compound and its derivatives are centered on leveraging its unique chemical structure for therapeutic applications. The key areas of investigation include:

Synthetic Methodology: A major focus is the development of efficient and versatile synthetic routes to access the this compound core and its analogues. This includes the use of established methods like the Hantzsch thiazole synthesis and the exploration of modern techniques such as multicomponent and cycloaddition reactions to build molecular diversity. rsc.orgnih.govbas.bg

Biological and Pharmacological Evaluation: Researchers are actively screening these compounds for a wide range of biological activities. The most prominent areas of interest are antimicrobial (antibacterial and antifungal) and anticancer applications. actapharmsci.comnih.govnih.gov Studies often involve testing against panels of resistant bacterial strains and various cancer cell lines to identify potent lead compounds. mdpi.comnih.gov

Enzyme Inhibition Studies: A more targeted approach involves designing derivatives to inhibit specific enzymes. For example, 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated as novel inhibitors of E. coli DNA gyrase, a validated antibacterial target. uni-lj.si

Structure-Activity Relationship (SAR) Analysis: A crucial objective is to understand how structural modifications to the pyrrolylthiazole scaffold influence its biological activity. nih.gov By systematically altering substituents on both the pyrrole and thiazole rings, chemists can identify key structural features responsible for potency and selectivity, guiding the design of more effective compounds.

Spectroscopic Characterization: Detailed structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is fundamental to confirming the identity and purity of newly synthesized compounds and understanding their conformational properties. actapharmsci.comresearchgate.netredalyc.org

The overarching goal is to exploit the synergistic potential of the linked pyrrole and thiazole heterocycles to develop new chemical entities with significant therapeutic value.

Research Data on Pyrrolylthiazole Derivatives

The following tables summarize key research findings, including the biological activities and spectroscopic data for selected pyrrolylthiazole derivatives.

Table 1: Biological Activity of Selected Pyrrolylthiazole Derivatives

| Compound/Derivative Class | Biological Activity | Target/Organism | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hydrazone-bridged thiazole-pyrrole derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Enterococcus faecalis | All tested compounds showed good activity against the specified Gram-positive bacteria. | nih.gov |

| 4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives | Antibacterial | Escherichia coli DNA gyrase | Compounds inhibited the enzyme with IC50 values in the submicromolar to low micromolar range. | uni-lj.si |

| 4-[4-(Pyrrol-1-yl)phenyl]thiazole derivatives | Antibacterial, Antifungal | General screening | The synthesized compounds did not show considerable antimicrobial activity in the tested models. | actapharmsci.com |

| 3,5-Dimethyl-N2,N4-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | Antifungal | Candida albicans | Showed high activity against C. albicans. | redalyc.org |

Table 2: Spectroscopic Data for Selected Pyrrolylthiazole and Related Compounds

| Compound | Spectroscopic Data (¹H NMR, δ ppm, Solvent) | Spectroscopic Data (¹³C NMR, δ ppm, Solvent) | Reference(s) |

|---|---|---|---|

| 4-Acetyl-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide | 2.39 (s, 3H), 2.51 (s, 3H), 2.57 (s, 3H), 7.22 (d, 1H), 7.51 (d, 1H), 11.79 (s, 2H) (DMSO-d₆) | 12.43, 14.79, 31.21, 113.30, 119.01, 122.68, 129.03, 137.14, 137.88, 158.56, 194.40 (DMSO-d₆) | nih.gov |

| 3,5-Dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | 2.16 (s, 3H), 2.36 (s, 3H), 7.21-7.40 (m, 10H), 7.75 (s, 1H), 11.59 (s, 1H), 12.93 (s, 1H) (DMSO-d₆) | 10.94, 14.03, 103.86, 128.34-141.13 (Ph), 144.68, 151.86, 162.36, 164.66 (CDCl₃) | redalyc.org |

| 2-Amino-4-[4-(pyrrol-1-yl)phenyl]thiazole | 4.95 (s, 2H), 6.55 (d, 2H), 7.32 (s, 1H), 7.58 (d, 2H) (Solvent not specified) | Not Available | actapharmsci.com |

Propriétés

Formule moléculaire |

C7H6N2S |

|---|---|

Poids moléculaire |

150.20 g/mol |

Nom IUPAC |

2-(1H-pyrrol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H6N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-5,8H |

Clé InChI |

PRALNEYHYQHWFN-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC(=C1)C2=NC=CS2 |

Origine du produit |

United States |

Synthetic Methodologies for 2- 1h-pyrrol-2-yl Thiazole and Its Derivatives

Direct Synthesis Approaches for 2-(1H-Pyrrol-2-yl)thiazole Core

Direct synthesis methods aim to construct the pyrrolylthiazole framework in a streamlined fashion, often through multicomponent reactions or key cyclization steps that simultaneously form one or both of the heterocyclic rings.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. nih.govorganic-chemistry.org This approach offers significant advantages in terms of atom economy and step efficiency for the synthesis of diverse heterocyclic compounds, including pyrrole derivatives. nih.govrsc.org

A notable example involves a one-pot, three-component reaction for the synthesis of dihydro-pyrrol-2-one compounds, which can serve as precursors to pyrrolylthiazole derivatives. researchgate.net Another approach describes a de novo synthesis of pyrrole-2-carbaldehyde skeletons from aryl methyl ketones, arylamines, and acetoacetate esters, featuring an oxidative annulation and Csp3−H to C=O oxidation. lookchem.com This method provides a direct route to functionalized pyrroles that can be further elaborated to form the desired thiazole ring.

The following table summarizes a multicomponent approach for a pyrrole derivative that is a precursor to the target scaffold.

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Aryl methyl ketones, arylamines, acetoacetate esters | Copper salt, iodine | Ethyl 2-formyl-1-aryl-5-phenyl-1H-pyrrole-3-carboxylate | 32-62 | lookchem.com |

Cyclization Reactions in Pyrrolylthiazole Formation

Cyclization reactions are fundamental to the formation of the heterocyclic rings in this compound. These reactions can involve the formation of either the pyrrole or the thiazole ring as the key bond-forming step.

One of the most established methods for thiazole ring synthesis is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. tandfonline.comresearchgate.netresearchgate.net This method is highly versatile and has been adapted for the synthesis of pyrrolylthiazoles. For instance, α-bromoacyl compounds can be reacted with thioamides to form the thiazole ring, which is then linked to a pyrrole moiety.

Another strategy involves the intramolecular cyclization of N-propargyl thioamides. This method can lead to the formation of thiazole derivatives through an addition–cycloelimination process. beilstein-journals.org Furthermore, metal-catalyzed cyclization of unconjugated ynones with semicarbazide has been shown to produce substituted pyrroles, which can be precursors for thiazole ring formation. researchgate.net A novel approach involves a nucleophile-induced ring contraction of pyrrolo[2,1-c] researchgate.netbenzothiazines to access pyrrolo[2,1-b] nih.govbenzothiazoles, demonstrating a sophisticated cyclization pathway. beilstein-journals.org

The table below outlines a key cyclization reaction for thiazole formation.

| Reactants | Conditions | Product | Yield (%) | Reference |

| α-Bromoacyl compounds, Thioamides | Acetic acid or refluxing acetone | Thiazole derivatives | 43–82 |

Precursor-Based Derivatization Strategies

These strategies involve the stepwise construction of the this compound system by first synthesizing a functionalized pyrrole or thiazole precursor, followed by the formation of the second heterocyclic ring.

Functionalization of Pyrrole-2-carbaldehyde Intermediates

Pyrrole-2-carbaldehyde and its derivatives are crucial intermediates in the synthesis of 2-(1H-pyrrol-2-yl)thiazoles. evitachem.commdpi.com The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of the attached thiazole ring.

A common method to synthesize pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction, which uses a formylating agent like phosphorus oxychloride and dimethylformamide on a pyrrole substrate. evitachem.com Once formed, the pyrrole-2-carbaldehyde can be reacted with various reagents to build the thiazole ring. For example, condensation with acid hydrazides can form hydrazone intermediates, which are then further processed.

The versatility of pyrrole-2-carbaldehyde is highlighted in its use as a starting material for the synthesis of various thiazole derivatives, including thiazolidin-4-ones and 2,3-dihydrothiazoles. researchgate.netnih.govevitachem.com

The following table shows a reaction utilizing a pyrrole-2-carbaldehyde intermediate.

| Starting Material | Reagents | Product Type | Reference |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Thiosemicarbazones, ethyl chloroacetate | Thiazolidin-4-ones | researchgate.netnih.gov |

Thiazole Ring Construction from Pyrrole-Containing Scaffolds

This approach focuses on having a pre-formed pyrrole ring and subsequently constructing the thiazole ring onto it. A widely used method is the reaction of a pyrrole derivative containing a suitable functional group with reagents that will form the thiazole ring.

For instance, a common strategy involves the amination of a pyrrole dicarboxylate derivative, followed by cyclization to form a pyrrole dicarboxamide linked to thiazole rings. jmcs.org.mx This method allows for the introduction of various substituents on the thiazole moiety. Another approach involves the direct arylation of pyrrole derivatives, which can be a step towards building more complex structures that can then be cyclized to form the thiazole ring. nih.gov

The table below details a synthesis starting from a pyrrole scaffold.

| Pyrrole Precursor | Reagents | Product | Reference |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 4-Phenyl-1,3-thiazol-2-amine | 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | jmcs.org.mx |

Modifications via Thiosemicarbazone Intermediates

Thiosemicarbazones are highly versatile intermediates in the synthesis of thiazole-containing compounds. researchgate.netjocpr.com They are typically formed by the reaction of an aldehyde or ketone with thiosemicarbazide. tandfonline.comchemmethod.commdpi.com

In the context of this compound synthesis, pyrrole-2-carbaldehydes are reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. tandfonline.com These thiosemicarbazones then undergo cyclization with α-halo ketones, such as α-bromoacetophenone derivatives, in a Hantzsch-type reaction to yield the desired this compound derivatives. tandfonline.com This method allows for significant structural diversity by varying the substituents on both the pyrrole and the α-halo ketone.

This synthetic route has been successfully employed to synthesize a series of 1-substituted pyrrole-2-carboxaldehyde [4-(4-substituted phenyl)-1,3-thiazol-2-yl] hydrazones with good yields. tandfonline.com

The table below presents data for the synthesis of various pyrrolylthiazole derivatives via thiosemicarbazone intermediates.

| Pyrrole-2-carboxaldehyde derivative | α-Bromoacetophenone derivative | Product | Yield (%) | M.p. (°C) | Reference |

| Pyrrole-2-carboxaldehyde | 4-Methoxyphenyl | Pyrrole-2-carboxaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl] hydrazone | 85 | 155 | tandfonline.com |

| Pyrrole-2-carboxaldehyde | 4-Chlorophenyl | Pyrrole-2-carboxaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl] hydrazone | 81 | 200 | tandfonline.com |

| Pyrrole-2-carboxaldehyde | 4-Nitrophenyl | Pyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | 86 | 200 | tandfonline.com |

Advanced Synthetic Techniques and Reaction Conditions

Eco-Friendly and Catalytic Synthesis Pathways

The principles of green chemistry have spurred the development of more sustainable methods for synthesizing pyrrole-thiazole derivatives. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing catalytic processes to enhance reaction efficiency.

One notable eco-friendly approach involves the use of biocatalysts. For instance, a chitosan-derived Schiff's base hydrogel (TCsSB) has been employed as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov This method offers mild reaction conditions, rapid reaction times, and high yields. The catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity, highlighting its sustainability. nih.gov The reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones in the presence of TCsSB demonstrates a green and efficient pathway to thiazole derivatives. nih.gov

Solvent-free synthesis is another cornerstone of green chemistry. An NBS-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been achieved by grinding 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. nih.govnih.gov This method avoids the use of volatile and often toxic organic solvents, reduces waste, and simplifies the work-up procedure. nih.gov

Catalytic methods are also being explored to improve the synthesis of pyrrole-thiazole compounds. For example, a novel catalytic method using Preyssler and Wells-Dawson heteropolyacids has been developed for the synthesis of calix researchgate.netpyrroles. grafiati.com While not directly producing this compound, this demonstrates the potential of heteropolyacid catalysis in related heterocyclic syntheses. Similarly, copper-catalyzed reactions have been shown to be effective for the synthesis of trisubstituted pyrroles, offering a mild and regioselective approach. dntb.gov.ua

The following table summarizes some eco-friendly and catalytic methods for the synthesis of related thiazole and pyrrole derivatives:

| Catalyst/Condition | Starting Materials | Product Type | Key Advantages |

| TCsSB Biocatalyst / Ultrasound | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides | Thiazole derivatives | Mild conditions, high yields, recyclable catalyst nih.gov |

| Solvent-free / Grinding | 3,5-dimethyl-1H-pyrazole-1-carbothioamide, 1,3-Diketones | 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles | Eco-friendly, no solvent, simple work-up nih.govnih.gov |

| Copper Iodide | Imines, Alkynes | Trisubstituted pyrroles | Mild conditions, high regioselectivity dntb.gov.ua |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times, improving yields, and often leading to cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound.

A key application of microwave irradiation is in the condensation and cyclization steps of thiazole ring formation. For instance, the synthesis of hydrazinothiazolylcoumarin derivatives, including a 2-(1H-pyrrol-2-yl)methylenehydrazino-substituted thiazole, was achieved by heating 3-(bromoacetyl)coumarin and 2-arylidenehydrazinocarbothioamides in ethanol under microwave irradiation (60 W) at 100 °C for just 10 minutes. nih.gov This rapid synthesis highlights the efficiency of microwave heating.

Similarly, the synthesis of a series of N'-((s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide derivatives was accomplished through a microwave-assisted condensation of 2-propylquinoline-4-carbohydrazide with various aldehydes, including 1H-pyrrole-2-carbaldehyde. arabjchem.org These reactions were completed in 1-3 minutes, yielding the desired products in good to excellent yields. arabjchem.org

The N-alkylation step in the synthesis of pyrrolo[2,1-b]thiazoles has also been accelerated using microwave irradiation, demonstrating the versatility of this technique in constructing fused heterocyclic systems. conicet.gov.ar

The table below provides examples of microwave-assisted syntheses of pyrrole-thiazole derivatives and related structures:

| Starting Materials | Product | Reaction Time | Yield |

| 3-(Bromoacetyl)coumarin, 2-((1H-Pyrrol-2-yl)methylidene)hydrazinocarbothioamide | 3-(2-(2-((1H-Pyrrol-2-yl)methylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one | 10 min | 62% nih.gov |

| 2-Propylquinoline-4-carbohydrazide, 1H-Pyrrole-2-carbaldehyde | N'-((1H-Pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide | 2 min | 88% arabjchem.org |

| 2-Propylquinoline-4-carbohydrazide, 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | N'-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide | 3 min | 81% arabjchem.org |

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. For the this compound scaffold, these advanced synthetic routes enable the precise control of the three-dimensional arrangement of atoms.

One approach to achieving stereoselectivity is through 1,3-dipolar cycloaddition reactions. The reaction of thiazolium azomethine ylides with enantiopure cyclic and acyclic vinyl sulfoxides provides a highly regio- and stereoselective route to polyfunctionalized pyrrolo[2,1-b]thiazoles. nih.gov The sulfoxide group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. nih.gov

Asymmetric catalysis is another powerful tool for enantioselective synthesis. A palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been developed to produce chiral poly-substituted 2H-pyrroles with a quaternary carbon center in high enantiomeric excess (up to 97% ee) and regioselectivity. researchgate.net While this method does not directly yield a thiazole-substituted pyrrole, it demonstrates a state-of-the-art strategy for creating chiral pyrrole derivatives that could be further functionalized to include a thiazole ring.

The use of chiral thioureas as organocatalysts is also a promising area. Chiral thioureas can activate substrates through hydrogen bonding, facilitating stereoselective transformations. mdpi.com Although direct application to this compound synthesis is not yet widely reported, the principles of chiral thiourea catalysis are applicable to the stereocontrolled synthesis of various heterocyclic systems.

The following table summarizes key findings in stereoselective routes relevant to pyrrole-thiazole synthesis:

| Method | Key Reagents/Catalysts | Product Type | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Thiazolium azomethine ylides, Enantiopure vinyl sulfoxides | Pyrrolo[2,1-b]thiazoles | High regio- and stereoselectivity nih.gov |

| Pd-Catalyzed Asymmetric Allylic Dearomatization | Palladium precursor, Chiral ligand | Poly-substituted 2H-pyrroles | Up to 97% ee, >95/5 regioselectivity researchgate.net |

| Oxidative Dimerization | Titanium(IV) enolates of 2-isothiocarboxylic acid menthyl esters | Thiazolo[5,4-d]thiazole derivatives | Pure enantiomers colab.ws |

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-2-yl)thiazole, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling pyrrole and thiazole precursors via nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : React pyrrole derivatives (e.g., 2-pyrroleacetic acid) with thiazole-containing electrophiles (e.g., bromomethyl thiazole) under basic conditions (e.g., NaOH in ethanol/water) .

- Cyclocondensation : Use thioureas or thioamides with α-haloketones or α-haloesters in the presence of Lewis acids (e.g., ZnCl₂) to form the thiazole ring .

To optimize yields: - Control reaction temperature (e.g., 60–80°C for cyclocondensation).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Purify via flash chromatography (e.g., PE/EtOAc gradients) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals:

- Pyrrole protons: δ 6.2–6.8 ppm (multiplet for aromatic protons).

- Thiazole protons: δ 7.5–8.2 ppm (singlet for C-H in thiazole).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- IR Spectroscopy : Confirm functional groups via:

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:

- Electron density distribution : Identify nucleophilic (pyrrole N) and electrophilic (thiazole S) sites .

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing orbital symmetry and energy gaps .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvation .

Validate computational results with experimental UV-Vis spectra and cyclic voltammetry .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- High-resolution X-ray crystallography : Use SHELX programs for structure refinement. Key steps:

- Twinned data analysis : Employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Validation tools : Check for voids (PLATON), hydrogen bonding, and π-π stacking interactions to confirm packing feasibility .

Q. How do substituents on the pyrrole ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the thiazole ring, enhancing interactions with enzyme active sites (e.g., kinases) .

- Steric effects : Bulky substituents (e.g., -Ph) may reduce binding affinity by obstructing access to hydrophobic pockets.

- Metabolic stability : Fluorine substituents (-F) slow hepatic degradation by cytochrome P450 enzymes, improving bioavailability .

Validate via docking studies (AutoDock Vina) and enzymatic assays (IC₅₀ measurements) .

Q. What experimental approaches address regioselectivity challenges in functionalizing this compound?

Methodological Answer:

- Directing groups : Install -COOEt or -Bpin on the pyrrole ring to guide cross-coupling (e.g., C-H activation with Pd catalysts) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive N-H sites during alkylation .

- Microwave-assisted synthesis : Enhance regioselectivity in cyclization reactions by reducing side-product formation .

Monitor reaction progress via TLC and LC-MS to optimize conditions .

Q. How can conflicting biological activity data for this compound derivatives be reconciled?

Methodological Answer:

- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .

- Off-target profiling : Use kinome-wide screening to rule out interference from unrelated pathways .

- Solubility controls : Ensure derivatives are dissolved in DMSO/PBS mixtures to avoid aggregation artifacts .

Report data with error margins (SEM) and validate in ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.